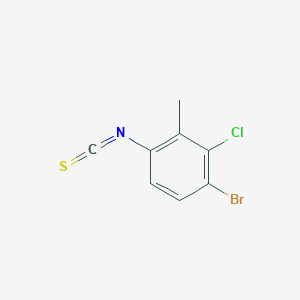

4-Bromo-3-chloro-2-methylphenylisothiocyanate

Beschreibung

4-Bromo-3-chloro-2-methylphenylisothiocyanate is an organic compound with the molecular formula C8H5BrClNS. It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with bromine, chlorine, and methyl groups.

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-4-isothiocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c1-5-7(11-4-12)3-2-6(9)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCSNIAADNQCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428376 | |

| Record name | 4-Bromo-3-chloro-2-methylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-25-3 | |

| Record name | 4-Bromo-3-chloro-2-methylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 4-Bromo-3-chloro-2-methylaniline

Method:

Selective halogenation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be used to install bromine and chlorine substituents on the 2-methylaniline core. For example, 4-bromo-2-methylaniline can be reacted with chlorinated arylboronic acids or vice versa under Pd(0) catalysis with appropriate bases and solvents to yield the desired halogenated aniline.-

- Catalyst: Pd(PPh₃)₄ or similar Pd(0) complexes

- Base: Potassium phosphate or other suitable bases

- Solvent: Toluene, dioxane, or other aprotic solvents

- Temperature: Around 90 °C

- Time: Several hours depending on substrate and conditions

Notes:

Steric hindrance from ortho-substituents can reduce yields; careful selection of catalyst and reaction parameters improves regioselectivity and yield.

Conversion to this compound

-

- 4-Bromo-3-chloro-2-methylaniline (prepared as above)

- Thiophosgene (CSCl₂), a key reagent for introducing the isothiocyanate group

Solvent:

Anhydrous dichloromethane (CH₂Cl₂) or similar inert solvents-

- Temperature: Ambient (room temperature)

- Reaction time: Several hours to ensure complete conversion

- Atmosphere: Inert (nitrogen or argon) to prevent moisture interference

Mechanism:

The amine nucleophilically attacks thiophosgene, displacing chloride and forming an intermediate that rearranges to the isothiocyanate functionality.Purification:

The product is isolated by standard work-up procedures including extraction, washing, and recrystallization or chromatography to ensure high purity.

Analytical Data and Reaction Optimization

| Parameter | Typical Conditions/Observations | Notes |

|---|---|---|

| Reaction solvent | Anhydrous dichloromethane | Ensures moisture-free environment to avoid hydrolysis |

| Temperature | Room temperature (20–25 °C) | Mild conditions prevent decomposition |

| Reaction time | 3–6 hours | Monitored by TLC or HPLC for completion |

| Molar ratio (amine:thiophosgene) | 1:1 to 1:1.2 | Slight excess of thiophosgene may improve yield |

| Purity of final product | >95% (by HPLC or GC) | Achieved after purification |

| Yield | Typically 70–85% | Dependent on precursor purity and reaction control |

Comparative Insights from Related Compounds

The preparation of 4-Bromo-3-fluoro-2-methylphenylisothiocyanate closely parallels that of the chloro derivative, using the corresponding fluoro-substituted aniline and thiophosgene under similar conditions. This validates the general applicability of the thiophosgene method for halogenated aniline substrates.

The presence of both bromine and chlorine substituents in the aromatic ring can influence reactivity and purification, necessitating careful control of reaction parameters to minimize side products such as dibromo or dichloro impurities.

Suzuki cross-coupling reactions enable regioselective installation of halogen substituents on aromatic amines, providing a versatile route to various halogenated aniline precursors essential for subsequent isothiocyanate synthesis.

Summary of Preparation Methodology

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-bromo-3-chloro-2-methylaniline | Pd-catalyzed Suzuki coupling or selective halogenation | Halogenated aniline precursor |

| 2 | Conversion to isothiocyanate | Reaction with thiophosgene in CH₂Cl₂ at room temperature | This compound |

Research Findings and Notes

Reaction efficiency: Vapor-phase bromination methods have been reported for related compounds to reduce impurities and increase selectivity. However, for isothiocyanate synthesis, solution-phase thiophosgene reactions remain standard.

Purity challenges: Minimizing dibrominated or dichlorinated byproducts requires precise stoichiometric control and reaction monitoring.

Industrial scale-up: The laboratory synthesis is scalable with appropriate reactor design, temperature control, and purification methods to maintain yield and purity.

Safety considerations: Thiophosgene is highly toxic and requires careful handling under inert atmosphere with proper protective equipment.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-chloro-2-methylphenylisothiocyanate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used.

Major Products Formed

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Dithiocarbamates: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-3-chloro-2-methylphenylisothiocyanate is primarily used as a reagent in organic synthesis. It facilitates the preparation of various derivatives and intermediates through:

- Nucleophilic Substitution : The isothiocyanate group can react with nucleophiles (amines, alcohols, thiols) to form thioureas, carbamates, and dithiocarbamates.

- Electrophilic Aromatic Substitution : The aromatic ring can undergo electrophilic substitution reactions, enabling further functionalization.

Biological Research

The compound's reactivity makes it useful in biological studies:

- Enzyme Inhibition : It is employed to study enzyme inhibition mechanisms due to its ability to form covalent bonds with nucleophilic sites on proteins, particularly amino acid residues like lysine and cysteine.

- Protein Modification : It serves as a tool for modifying proteins in biochemical assays, aiding in the understanding of protein interactions and functions.

Medicinal Chemistry

Research has indicated potential applications in drug development:

- Anticancer Agents : Studies have explored its derivatives for cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), showing moderate cytotoxicity with IC50 values ranging from 15 to 30 µM.

- Enzyme Inhibitors : The compound is investigated for designing inhibitors targeting specific enzymes involved in disease pathways.

Study 1: Antimicrobial Efficacy

A study evaluated derivatives of this compound for their antimicrobial properties. Results indicated significant activity against various bacterial species with minimum inhibitory concentrations (MICs) between 10 to 50 µg/mL. This suggests that structural modifications can enhance antimicrobial potency.

Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives were screened against MCF7 cells using the Sulforhodamine B (SRB) assay. The findings demonstrated that certain compounds exhibited cytotoxic effects, indicating their potential as anticancer agents.

Summary of Biological Activities

| Activity Type | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | d1, d2, d3 | Various bacteria/fungi | 10 - 50 µg/mL |

| Anticancer | Derivatives | MCF7 cells | 15 - 30 µM |

Wirkmechanismus

The mechanism of action of 4-Bromo-3-chloro-2-methylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification or inhibition of their activity. The molecular targets include amino acid residues such as lysine, cysteine, and serine, which possess nucleophilic side chains .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylisothiocyanate: Lacks the bromine, chlorine, and methyl substitutions.

4-Bromo-3-chlorophenylisothiocyanate: Similar structure but without the methyl group.

2-Methylphenylisothiocyanate: Lacks the bromine and chlorine substitutions.

Uniqueness

4-Bromo-3-chloro-2-methylphenylisothiocyanate is unique due to the presence of multiple substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of bromine, chlorine, and methyl groups can enhance its electrophilic and nucleophilic properties, making it a versatile compound for various applications.

Biologische Aktivität

4-Bromo-3-chloro-2-methylphenylisothiocyanate is a compound of interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its effects on cellular processes, potential therapeutic uses, and toxicological aspects.

- Chemical Name : this compound

- CAS Number : 19241-38-4

- Molecular Formula : C8H6BrClN2S

- Molecular Weight : 228.12 g/mol

- Melting Point : 44°C to 46°C

- Boiling Point : 129°C to 130°C (3 mmHg)

Isothiocyanates, including this compound, are known to exert biological effects through various mechanisms:

- Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.

- Anticancer Properties : Studies have shown that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth by modulating cell signaling pathways such as the NF-kB and MAPK pathways.

- Antimicrobial Effects : This compound has demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies and Research Findings

-

Anticancer Effects :

- A study published in the Journal of Medicinal Chemistry reported that isothiocyanates, including derivatives similar to this compound, showed significant inhibition of cancer cell proliferation in vitro. The compound induced apoptosis in human colorectal cancer cells by activating caspase pathways .

-

Antimicrobial Activity :

- Research presented at the International Conference on Microbiology indicated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested .

- Toxicological Assessments :

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.